
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrolidinone ring, a tetrahydronaphthalene ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, followed by the introduction of the tetrahydronaphthalene and sulfonamide groups .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups in space. The pyrrolidinone ring and the tetrahydronaphthalene ring are likely to be planar, while the sulfonamide group could adopt different conformations depending on the specific conditions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the pyrrolidinone ring could be involved in nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s solubility in water, while the tetrahydronaphthalene ring could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Herbicidal Activity
- Synthesis of Optically Active Derivatives and Herbicidal Activity : Novel herbicidally active sulfonamide compounds, including derivatives similar to the compound , have been synthesized. These compounds were found to be active as herbicides, with the (S)-isomers being the active forms (Hosokawa et al., 2001).
Antiviral and Antimicrobial Applications
- Synthesis and Antiviral Activity of Sulfonamide Derivatives : Research on sulfonamide derivatives, similar to the compound , demonstrated potential antiviral activity, particularly against the tobacco mosaic virus (Chen et al., 2010).
- Antimicrobial and Antifungal Activity : Some derivatives of the compound have been tested for antimicrobial and antifungal activities, indicating potential uses in these areas (Vaickelionienė et al., 2011).
Anticancer Evaluation
- Synthesis and Reaction with Nucleophiles for Anticancer Evaluation : Certain derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents (Gouhar & Raafat, 2015).
Molecular Docking and Anticancer/Antimicrobial Agents
- Molecular Docking Study of New Derivatives as Anticancer and Antimicrobial Agents : New derivatives incorporating similar sulfonamide structures have been synthesized and evaluated for their potential in cancer treatment and as antimicrobial agents. Molecular docking studies support the potential utility of these compounds (Katariya, Vennapu & Shah, 2021).
Inhibitory Properties
- Carbonic Anhydrase Inhibitory Properties : Sulfonamide derivatives, including those related to the compound , have been studied for their inhibitory effects on human carbonic anhydrase isozymes, highlighting potential therapeutic applications (Akbaba et al., 2014).
Synthesis and Characterization
- Synthesis, Crystal Structure, and Spectral Properties : Various sulfonamide derivatives have been synthesized and characterized, providing insights into their structural and chemical properties (Danish et al., 2021).
Neurological Applications
- Microwave-Assisted Synthesis and Potential Neurological Applications : A study focused on the microwave-assisted synthesis of a sulfonamide derivative that shows potential in enhancing nerve growth factor-induced neurite outgrowth, indicating possible applications in neurological disorders (Williams et al., 2010).
Herbicidal and Agricultural Applications
- Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health : Sulfonamide compounds, including derivatives similar to the compound , have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural science (Moran, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-18-6-8-19(9-7-18)24-14-15(11-21(24)25)13-23-28(26,27)20-10-5-16-3-1-2-4-17(16)12-20/h5-10,12,15,23H,1-4,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWUYQKOQVHMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)
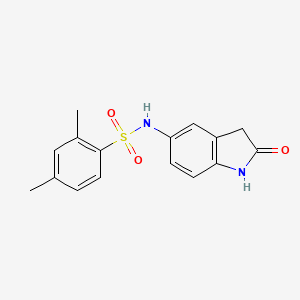
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)

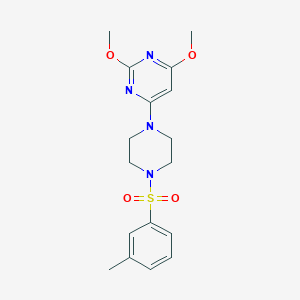
![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)
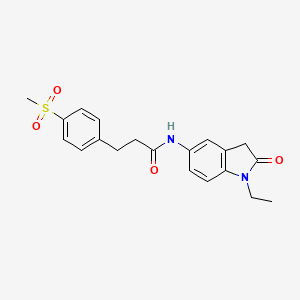
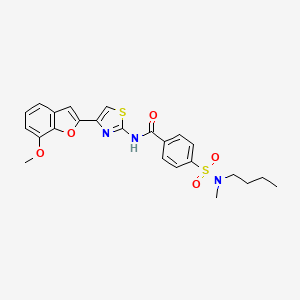
![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)
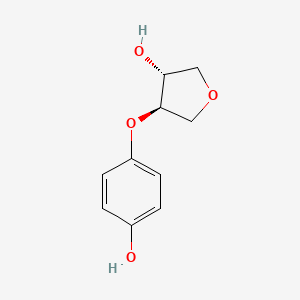
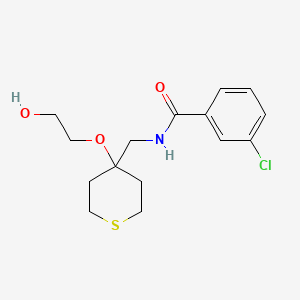
![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)
![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)